Cas no 2138304-54-6 (1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester)

1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester
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- Inchi: 1S/C7H7N5O2S/c1-2-14-7(13)6-5(9-11-10-6)4-3-15-12-8-4/h3H,2H2,1H3,(H,9,10,11)
- InChI Key: HIPOIZPNKIUXHT-UHFFFAOYSA-N
- SMILES: N1C(C(OCC)=O)=C(C2=CSN=N2)N=N1
1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-786371-0.5g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 0.5g |
$1357.0 | 2025-02-22 | |
Enamine | EN300-786371-10.0g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 10.0g |
$6082.0 | 2025-02-22 | |
Enamine | EN300-786371-0.1g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 0.1g |
$1244.0 | 2025-02-22 | |
Enamine | EN300-786371-2.5g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 2.5g |
$2771.0 | 2025-02-22 | |
Enamine | EN300-786371-0.05g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 0.05g |
$1188.0 | 2025-02-22 | |
Enamine | EN300-786371-0.25g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 0.25g |
$1300.0 | 2025-02-22 | |
Enamine | EN300-786371-5.0g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 5.0g |
$4102.0 | 2025-02-22 | |
Enamine | EN300-786371-1.0g |
ethyl 5-(1,2,3-thiadiazol-4-yl)-1H-1,2,3-triazole-4-carboxylate |
2138304-54-6 | 95.0% | 1.0g |
$1414.0 | 2025-02-22 |
1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
Additional information on 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester
Comprehensive Overview of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester (CAS No. 2138304-54-6)
The compound 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester (CAS No. 2138304-54-6) is a heterocyclic organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This compound combines the 1,2,3-triazole and 1,2,3-thiadiazole moieties, which are known for their diverse biological activities and chemical versatility. Researchers and industry professionals are increasingly exploring its synthesis, properties, and applications, making it a topic of interest in both academic and industrial settings.
One of the key reasons for the growing interest in 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester is its potential role in drug discovery. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, often used to enhance pharmacokinetic properties and target specificity. Meanwhile, the 1,2,3-thiadiazole moiety is known for its antimicrobial and antifungal activities. Combining these two heterocycles in a single molecule opens up new possibilities for designing novel therapeutics, particularly in the fight against antibiotic-resistant pathogens—a pressing global health concern.
In addition to its pharmaceutical potential, this compound is also being investigated for its applications in agrochemicals. The 1,2,3-thiadiazole ring has been utilized in the development of pesticides and herbicides due to its ability to disrupt metabolic pathways in pests. The ethyl ester group in 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester further enhances its lipophilicity, which could improve its absorption and efficacy in crop protection formulations. As sustainable agriculture becomes a priority, such compounds are being scrutinized for their environmental impact and biodegradability.
The synthesis of 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester typically involves multi-step reactions, including cyclization and esterification processes. Recent advancements in click chemistry have streamlined the production of 1,2,3-triazole-containing compounds, making them more accessible for large-scale applications. Researchers are also exploring green chemistry approaches to minimize waste and reduce the use of hazardous reagents, aligning with the broader trend toward sustainable chemical manufacturing.
Another area of interest is the compound's potential in material science. Heterocyclic compounds like 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester can serve as building blocks for polymers and coatings with unique properties, such as thermal stability and corrosion resistance. These materials are increasingly sought after in industries ranging from electronics to aerospace, where performance under extreme conditions is critical.
Given the compound's versatility, it is no surprise that searches for "1H-1,2,3-Triazole-5-carboxylic acid derivatives" and "thiadiazole-containing compounds" have surged in recent years. Researchers and professionals are keen to understand its structure-activity relationships, synthetic pathways, and applications. Additionally, questions like "How does 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester compare to other heterocyclic compounds?" or "What are the latest advancements in its synthesis?" are frequently encountered in academic forums and search engines.
In conclusion, 1H-1,2,3-Triazole-5-carboxylic acid, 4-(1,2,3-thiadiazol-4-yl)-, ethyl ester (CAS No. 2138304-54-6) represents a fascinating intersection of chemistry, biology, and materials science. Its dual heterocyclic structure offers a wealth of opportunities for innovation, particularly in addressing contemporary challenges such as drug resistance and sustainable agriculture. As research continues to uncover its full potential, this compound is poised to play a pivotal role in multiple industries, making it a subject worthy of continued exploration and investment.
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